2-Chloro-6-nitroquinazolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN4O2 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-chloro-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C8H5ClN4O2/c9-8-11-6-2-1-4(13(14)15)3-5(6)7(10)12-8/h1-3H,(H2,10,11,12) |
InChI Key |
IESHYEBBJYINTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)Cl)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Nitroquinazolin 4 Amine and Its Analogs
Strategic Approaches to the Quinazoline (B50416) Core Synthesis
The construction of the fundamental quinazoline framework is a critical first step. Various synthetic strategies have been developed to efficiently assemble this bicyclic heterocycle, often beginning with substituted aniline (B41778) precursors.
Precursor Synthesis Pathways for Nitro-Quinazoline Intermediates
The journey towards nitro-quinazoline intermediates often commences with commercially available substituted anilines. A common initial step is the nitration of an appropriately substituted benzene (B151609) ring. For instance, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline starts with o-dimethoxybenzene, which undergoes nitration to yield 3,4-dimethoxy nitrobenzene. This intermediate is then reduced to 3,4-dimethoxy aniline, a key precursor for the subsequent cyclization steps. google.com
Another important precursor, 2-amino-4-fluorobenzoic acid, can be used to synthesize 7-fluoro-4-hydroxy quinazoline, which is then nitrated to form 7-fluoro-6-nitro-4-hydroxy quinazoline. google.com This highlights the strategy of introducing the nitro group onto a pre-formed quinazoline ring system. The nitration of quinazoline itself, using fuming nitric acid in concentrated sulfuric acid, predominantly yields 6-nitroquinazoline (B1619102). nih.gov
The synthesis of these precursors is a foundational aspect of building the final complex molecule. The choice of starting material and the sequence of reactions are dictated by the desired substitution pattern on the final quinazoline product.
Cyclization Reactions in Quinazoline Core Formation
The formation of the pyrimidine (B1678525) ring of the quinazoline system is achieved through various cyclization reactions. A widely employed method involves the condensation of an anthranilic acid derivative with a one-carbon source. For example, 2-aminobenzamides can react with aldehydes, followed by oxidation, to form quinazolin-4(3H)-ones. researchgate.net
Alternative cyclization strategies include:
From 2-aminobenzonitriles: Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a direct route to diverse quinazolines.
From 2-aminobenzylamines: These precursors can undergo condensation with aldehydes and subsequent intramolecular nucleophilic cyclization and aromatization to yield quinazolines. nih.gov
Electrochemical Cyclization: An eco-friendly approach involves the electrochemical cyclization of 2-aminobenzylamines with aldehydes or alcohols. researchgate.net
From Isatoic Anhydride: Reaction of isatoic anhydride with amines can also lead to the formation of the quinazolinone core. mdpi.com
These varied cyclization methods offer flexibility in accessing a wide range of substituted quinazolines, which can then be further functionalized.
Direct Synthesis and Derivatization Routes for 2-Chloro-6-nitroquinazolin-4-amine
Once the quinazoline core is established, further modifications are necessary to arrive at the target compound, this compound.
Halogenation and Nitration Strategies at the Quinazoline Nucleus
Halogenation, particularly chlorination, is a key step in activating the quinazoline ring for subsequent nucleophilic substitution. The conversion of a hydroxyquinazoline to a chloroquinazoline is a common strategy. For instance, 7-fluoro-6-nitro-4-hydroxy quinazoline can be treated with thionyl chloride to yield 4-chloro-7-fluoro-6-nitro quinazoline. google.com Similarly, 6,7-dimethoxy quinazolin-2,4-dione can be converted to 2,4-dichloro-6,7-dimethoxy quinazoline using phosphorus oxychloride. researchgate.net
Nitration is the primary method for introducing the nitro group onto the quinazoline ring. As mentioned earlier, direct nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid results in 6-nitroquinazoline. nih.gov The position of nitration is influenced by the existing substituents on the benzene portion of the quinazoline ring.
| Starting Material | Reagents | Product |
| 7-fluoro-4-hydroxy quinazoline | Nitrating agent | 7-fluoro-6-nitro-4-hydroxy quinazoline google.com |
| Quinazoline | Fuming HNO₃, concentrated H₂SO₄ | 6-nitroquinazoline nih.gov |
| 6,7-dimethoxy quinazolin-2,4-dione | POCl₃, N,N-dimethylaniline | 2,4-dichloro-6,7-dimethoxy quinazoline |
Amination Reactions at the C-4 Position
The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is exploited to introduce an amino group at this position. The reaction of 4-chloroquinazolines with various amines is a widely used method to synthesize 4-aminoquinazoline derivatives. nih.gov
For example, 2,4-dichloro-6,7-dimethoxy quinazoline can be selectively aminated at the C-4 position by reacting it with aniline derivatives in isopropanol. researchgate.net This selectivity arises because the C-4 position is more activated towards nucleophilic attack than the C-2 position. The reaction conditions, such as solvent and temperature, can influence the outcome of the amination reaction.
| Substrate | Amine | Conditions | Product |
| 2,4-dichloro-6,7-dimethoxy quinazoline | Aniline derivatives | Reflux in isopropanol | 2-chloro-4-(arylamino)-6,7-dimethoxy quinazolines researchgate.net |
| 4-chloroquinazolines | Primary or secondary amines | Various, including microwave irradiation | 4-aminoquinazolines nih.gov |
Selective Functionalization at C-2 and C-6 Positions
Further functionalization of the this compound scaffold allows for the synthesis of a diverse library of compounds. The chlorine atom at the C-2 position can also be displaced by nucleophiles, although this generally requires more forcing conditions than the substitution at C-4.
The nitro group at the C-6 position offers a handle for various chemical transformations. For example, it can be reduced to an amino group, which can then be further modified through reactions such as acylation or diazotization followed by substitution. This allows for the introduction of a wide range of substituents at the C-6 position, leading to the generation of novel quinazoline analogs with potentially interesting biological properties.
The selective manipulation of these functional groups at the C-2 and C-6 positions is a key strategy in the exploration of the chemical space around the this compound core.
Metal-Catalyzed and Microwave-Assisted Synthetic Approaches
The synthesis of quinazoline derivatives has been significantly advanced by the integration of metal-catalyzed and microwave-assisted methodologies. These techniques offer substantial improvements over traditional methods, such as reduced reaction times, increased yields, and enhanced energy efficiency. bohrium.comnih.gov
Metal-Catalyzed Synthesis: Transition metal catalysts are pivotal in the construction of the quinazoline framework. nih.gov Various metals, including copper (Cu), iron (Fe), and palladium (Pd), have been employed to facilitate key bond-forming reactions. For instance, copper-catalyzed aerobic oxidative synthesis has been used for producing quinazolinones from 2-aminobenzamide and methanol, where methanol serves as both a C1 source and a green solvent. researchgate.net Iron-catalyzed domino strategies have also been developed for the synthesis of 2-phenylquinazolin-4-amines. nih.gov These catalytic systems often allow for milder reaction conditions and demonstrate broad substrate scope. nih.gov For example, CuO nanoparticles have been utilized as effective catalysts in quinazoline synthesis. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. bohrium.comnih.gov This technology significantly accelerates reaction rates, leading to shorter synthesis times and often higher product yields compared to conventional heating methods. nih.govresearchgate.net In the context of quinazoline synthesis, microwave assistance has been successfully applied to various reaction types. One-pot multi-component reactions under microwave irradiation, for instance, have been used to produce functionalized pyridines and quinolines in moderate to good yields with significantly reduced reaction times. nih.gov The synthesis of quinoline-fused 1,4-benzodiazepines under microwave conditions resulted in excellent isolated yields (92–97%) compared to the 62-65% yields obtained through conventional heating. nih.gov
The following table summarizes a comparison between conventional and microwave-assisted synthesis for a selection of heterocyclic compounds, illustrating the typical advantages of the latter.
| Product | Method | Catalyst/Solvent | Time | Yield (%) |
| Quinoline-fused 1,4-benzodiazepines | Conventional | - | - | 62-65 |
| Quinoline-fused 1,4-benzodiazepines | Microwave | - | - | 92-97 |
| Quinolin-4-ylmethoxychromen-4-ones | Conventional (Oil Bath) | YbCl₃ | 60 min | Lower Yield |
| Quinolin-4-ylmethoxychromen-4-ones | Microwave | YbCl₃ | 4 min | 80-95 |
Nucleophilic Aromatic Substitution Reactions in Quinazoline Derivatization
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of halogenated quinazolines. chim.it This reaction is particularly effective for aryl halides that possess electron-withdrawing groups positioned ortho or para to the leaving group, as these substituents stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
In the case of chloroquinazolines, the chlorine atom acts as a leaving group that can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. The 4-aminoquinazoline scaffold is considered a "privileged structure" in medicinal chemistry, and its synthesis often relies on the regioselective SNAr of 2,4-dichloroquinazoline (B46505) precursors. nih.gov Theoretical studies using Density Functional Theory (DFT) have shown that the carbon atom at the C4 position of 2,4-dichloroquinazoline is more susceptible to nucleophilic attack than the C2 position. nih.gov This inherent reactivity allows for the selective introduction of an amino group at the C4 position.
For this compound, the presence of the strongly electron-withdrawing nitro group at the C6 position further activates the quinazoline ring system towards nucleophilic attack, although its primary influence is on the benzene portion of the scaffold. The derivatization of the amino group or potential substitution at the C2-chloro position can be achieved through SNAr reactions. For example, refluxing 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline derivatives in isopropanol yields the corresponding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.net This highlights the general applicability of SNAr reactions in creating a library of substituted quinazoline compounds for further investigation.
The table below provides examples of nucleophilic substitution reactions on chloro-substituted heterocyclic compounds.
| Substrate | Nucleophile | Product |
| 2,4-dichloro-6,7-dimethoxy quinazoline | Aniline derivatives | 2-chloro-4-(arylamino)-6,7-dimethoxy quinazoline derivatives |
| 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Benzylamine | 4-benzylamino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione |
| 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Aniline | 4-phenylamino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione |
| 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Piperidine | 4-piperidinyl-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione |
Green Chemistry Principles in this compound Synthesis (Theoretical)
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comdntb.gov.ua Applying these principles to the synthesis of this compound and its analogs can lead to more sustainable and environmentally benign manufacturing processes.
A theoretical green synthesis of this compound would incorporate several key principles:
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener approach would involve substituting these with more environmentally friendly alternatives. Deep eutectic solvents (DES), such as a mixture of choline chloride and urea, have been successfully used in the synthesis of quinazolinone derivatives. tandfonline.comresearchgate.net Water or other bio-based solvents could also be explored.
Catalysis: The use of catalysts is a fundamental principle of green chemistry as it allows for reactions to proceed with higher atom economy and lower energy consumption. bohrium.com For quinazoline synthesis, employing heterogeneous catalysts, such as nanoparticles or functionalized silica, can simplify product purification and allow for catalyst recycling. bohrium.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Multi-component reactions are an excellent strategy for improving atom economy, as they combine several starting materials into a single product in one step, minimizing waste.
A hypothetical green synthetic route could involve a one-pot, multi-component reaction using a recyclable catalyst in a deep eutectic solvent under microwave irradiation to construct the substituted quinazoline core, thereby adhering to several key green chemistry principles simultaneously.
Comprehensive Spectroscopic and Advanced Structural Elucidation Techniques for 2 Chloro 6 Nitroquinazolin 4 Amine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) and Carbon (¹³C) NMR Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules. For 2-Chloro-6-nitroquinazolin-4-amine, these methods would provide a complete map of the proton and carbon framework.
In ¹H NMR, the aromatic protons on the quinazoline (B50416) ring system would exhibit distinct chemical shifts and coupling patterns. The protons H-5, H-7, and H-8 would likely appear in the downfield region (typically 7.0-9.0 ppm) due to the aromatic nature of the ring. The powerful electron-withdrawing effect of the nitro group at position 6 would significantly deshield the adjacent protons, H-5 and H-7, causing them to resonate at a lower field. The amino group at position 4 would show a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
In ¹³C NMR, all carbon atoms in the molecule would be distinguishable. The carbons bearing the chloro (C-2) and amino (C-4) groups, as well as the carbon attached to the nitro group (C-6), would have characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents. The quaternary carbons of the quinazoline core would also be identifiable.
Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-5 | ~8.8 | d | J = ~2.5 Hz |
| H-7 | ~8.4 | dd | J = ~9.0, 2.5 Hz |
| H-8 | ~7.8 | d | J = ~9.0 Hz |
¹³C NMR (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~158 |
| C-4 | ~155 |
| C-4a | ~120 |
| C-5 | ~125 |
| C-6 | ~145 |
| C-7 | ~122 |
| C-8 | ~130 |
Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity Analysis
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively link the signals of H-5, H-7, and H-8 to their corresponding carbon atoms (C-5, C-7, and C-8).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its elemental composition. The theoretical exact mass of the molecular ion [M]⁺ would be calculated, and the characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed in the mass spectrum, leading to two major peaks at m/z corresponding to [M]⁺ and [M+2]⁺.
The fragmentation pattern in the mass spectrum would be influenced by the functional groups present. Common fragmentation pathways could include the loss of the nitro group (NO₂) or the chlorine atom (Cl).
Predicted Mass Spectrometry Data for this compound
| Species | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺ | C₈H₅³⁵ClN₄O₂ | ~224.0 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | C₈H₅³⁷ClN₄O₂ | ~226.0 | Molecular ion with ³⁷Cl (approx. 33% intensity of M) |
| [M-NO₂]⁺ | C₈H₅ClN₂ | ~178.0 | Loss of nitro group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and various C=N and C=C stretching vibrations of the quinazoline ring. The C-Cl stretch would likely appear in the fingerprint region of the spectrum.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring system.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (amine) | 3400-3200 | IR, Raman |
| C-H Stretch (aromatic) | 3100-3000 | IR, Raman |
| C=N Stretch | 1650-1550 | IR, Raman |
| C=C Stretch (aromatic) | 1600-1450 | IR, Raman |
| N-O Stretch (asymmetric, NO₂) | 1550-1500 | IR |
| N-O Stretch (symmetric, NO₂) | 1350-1300 | IR |
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles.
Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. It would be expected that the amino group would act as a hydrogen bond donor, potentially forming interactions with the nitro group or the nitrogen atoms of the quinazoline ring of neighboring molecules. These supramolecular interactions are crucial for understanding the solid-state properties of the compound. While no crystal structure for the title compound is available, related structures like 6-nitroquinazolin-4(3H)-one are known to form hydrogen-bonded dimers in the solid state.
Advanced Spectroscopic Methods for Solution-State Conformation and Dynamics
The elucidation of the three-dimensional structure and dynamic behavior of this compound in solution is critical for understanding its chemical reactivity and potential biological interactions. While basic spectroscopic techniques provide foundational structural information, advanced methods, particularly multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for a detailed conformational and dynamic analysis. These techniques allow for the investigation of through-bond and through-space correlations, providing insights into the spatial arrangement of atoms and the molecule's flexibility in a solution environment.
The conformational landscape of substituted quinazolines is largely influenced by the nature and position of their substituents. orientjchem.org For this compound, key conformational questions revolve around the orientation of the exocyclic amine group and the potential for intramolecular interactions that may influence the planarity of the quinazoline ring system.
Advanced NMR techniques are pivotal in addressing these questions. Two-dimensional (2D) NMR experiments are particularly powerful. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to detect through-space interactions between protons. The observation of a NOE/ROE correlation between the amine protons and the proton at the C5 position (H-5) would provide direct evidence for their spatial proximity, helping to define the preferred orientation of the amino group relative to the fused benzene (B151609) ring. The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.
The study of molecular dynamics in solution can be approached by measuring NMR relaxation parameters. The spin-lattice (T₁) and spin-spin (T₂) relaxation times of ¹³C nuclei can provide information about the mobility of different parts of the molecule. For example, differences in the T₁ values for the carbons in the quinazoline core versus the substituents could indicate variations in their motional freedom. Furthermore, variable temperature (VT) NMR studies can be employed to investigate dynamic processes such as restricted rotation around the C4-N bond of the amino group. Changes in the NMR lineshapes as a function of temperature can provide quantitative information about the energy barriers associated with these dynamic processes.
While specific experimental data on the advanced spectroscopic analysis of this compound is not extensively available in the public domain, the principles outlined above represent the standard and powerful approach for such investigations. The data obtained from these experiments would be crucial for building a comprehensive model of its solution-state behavior.
Spectroscopic Data Table
The following table presents predicted ¹H NMR chemical shifts for this compound based on the analysis of structurally related compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | ~8.5 - 8.7 | d | J = ~2.5 Hz |
| H-7 | ~8.3 - 8.5 | dd | J = ~9.0, 2.5 Hz |
| H-8 | ~7.8 - 8.0 | d | J = ~9.0 Hz |
| NH₂ | ~7.0 - 8.0 | br s | - |
Computational Chemistry and Molecular Modeling in 2 Chloro 6 Nitroquinazolin 4 Amine Research
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)
No specific Density Functional Theory (DFT) or other quantum chemical calculations for 2-Chloro-6-nitroquinazolin-4-amine have been reported in the available literature. Such studies would typically be used to understand the molecule's electronic properties, including the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for determining its chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP analysis would identify the electron-rich and electron-deficient regions of the molecule, providing insights into its electrophilic and nucleophilic sites and predicting how it might interact with biological macromolecules.
Molecular Docking Simulations for Ligand-Target Interactions
While the parent patents suggest the compound was screened against HIV-1 reverse transcriptase, specific molecular docking studies detailing the binding mode, interaction energies, and key amino acid residues involved in the binding of this compound to this or any other target are not described in the scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
No molecular dynamics (MD) simulation studies for this compound have been found. MD simulations would be necessary to assess the conformational flexibility of the compound, the stability of its potential binding poses within a target's active site, and the dynamics of the ligand-protein complex over time.
In Silico Pharmacokinetic Parameter Predictions (e.g., TPSA, LogP, H_Acceptors, H_Donors, Rotatable_Bonds)
Detailed in silico predictions of the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) for this compound are not present in the available research. These predictive models are essential in early-stage drug discovery to evaluate the drug-likeness of a compound. Without specific studies, a data table for these parameters cannot be generated.
Virtual Screening and Ligand-Based Drug Design Methodologies
Patents indicate that this compound was identified through screening. google.com However, the specific virtual screening or ligand-based drug design methodologies that may have led to its identification or further development are not detailed in the public domain. Such studies would involve computational techniques to screen large libraries of compounds or to design new molecules based on the structure of known active ligands.
Mechanistic Investigations of Biological Activities Associated with 2 Chloro 6 Nitroquinazolin 4 Amine and Its Derivatives
In Vitro Biological Activity Profiling
The biological effects of 2-Chloro-6-nitroquinazolin-4-amine derivatives are often first identified through a series of in vitro assays designed to assess their activity at the molecular and cellular levels.
Derivatives of the 4-aminoquinazoline core are widely recognized as potent kinase inhibitors. nih.gov These compounds target both tyrosine kinases and serine/threonine kinases, which are crucial regulators of cellular processes. nih.gov
A series of substituted 6-arylquinazolin-4-amines were identified as potent and selective inhibitors of cdc2-like kinases (Clk), specifically Clk1, Clk4, and Dyrk1A. nih.gov Further investigation into their mechanism revealed that they act as ATP-competitive inhibitors, binding at the kinase hinge region to block the enzyme's activity. nih.gov
Other quinazoline (B50416) derivatives have been developed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR). acs.org For instance, quinazoline analogues with specific side chains were shown to be potent irreversible inhibitors of the isolated EGFR enzyme, with IC₅₀ values in the low nanomolar range. acs.org
In another study, a newly designed quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e), was identified as a selective and potent inhibitor of Aurora A kinase. mdpi.com A kinase panel assay demonstrated its high selectivity for Aurora A over 13 other related kinases. mdpi.com
Table 1: Selected Kinase Inhibition Data for Quinazoline Derivatives
| Compound / Derivative Series | Target Kinase(s) | Potency (IC₅₀ / Activity) | Source(s) |
|---|---|---|---|
| Substituted 6-arylquinazolin-4-amines | Clk1, Clk4, Dyrk1A | Potent and selective | nih.gov |
| Quinazoline-6-acrylamide analogues | EGFR | IC₅₀[app] = 2 to 4 nM | acs.org |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A | 48.22% Activity at 10 µM | mdpi.com |
The kinase-inhibiting properties of these compounds translate into significant effects at the cellular level. Cellular assays are critical for confirming that enzyme inhibition leads to desired outcomes like cancer cell death.
A notable derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was discovered to be a highly active inducer of apoptosis, with an EC₅₀ for caspase activation of 2 nM in T47D breast cancer cells. nih.gov This compound was also a potent inhibitor of cell proliferation, showing a GI₅₀ of 2 nM in the same cell line. nih.gov
Similarly, novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system demonstrated good antitumor activities against human cancer cell lines, including MGC-803 (gastric), Bcap-37 (breast), and PC3 (prostate). nih.gov Two specific derivatives, 5a and 5f, were found to induce apoptosis in MGC-803 and Bcap-37 cells. nih.gov After 24 hours of treatment at a 10 µM concentration, these compounds induced apoptosis ratios of 31.7% and 21.9%, respectively, in MGC-803 cells. nih.gov
The Aurora A kinase inhibitor, Compound 6e, was also shown to arrest the cell cycle at the G1 phase and induce apoptosis in the MCF-7 breast cancer cell line at its IC₅₀ concentration of 168.78 µM. mdpi.com
Table 2: Cellular Activity of Selected Quinazoline Derivatives
| Compound / Derivative | Cell Line | Biological Effect | Potency (EC₅₀ / GI₅₀ / Condition) | Source(s) |
|---|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast Cancer) | Caspase Activation (Apoptosis) | EC₅₀ = 2 nM | nih.gov |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast Cancer) | Proliferation Inhibition | GI₅₀ = 2 nM | nih.gov |
| 6-chloro-quinazolin derivative (5a) | MGC-803 (Gastric Cancer) | Apoptosis Induction | 31.7% apoptosis at 10 µM | nih.gov |
| 6-chloro-quinazolin derivative (5f) | MGC-803 (Gastric Cancer) | Apoptosis Induction | 21.9% apoptosis at 10 µM | nih.gov |
The broad biological activity of the quinazoline scaffold extends to antimicrobial effects. A series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for activity against the Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov Through optimization, a 3-cyanobenzyl amine analogue (compound 20) was found to have a high inhibitory effect with an IC₅₀ of 0.157 µM in a Vero cell-based assay. nih.gov Compounds with nitro groups also showed inhibitory effects against MERS-CoV. nih.gov
While not a direct derivative of the title compound, the related substance 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against Klebsiella pneumoniae. scielo.br Research showed that this acetamide, when used in combination with conventional antibiotics like ciprofloxacin (B1669076) and meropenem, produced an additive or synergistic effect, increasing the antimicrobial impact at lower concentrations. scielo.br
Table 3: Antimicrobial Activity of Quinazoline and Related Derivatives
| Compound / Derivative | Target Organism | Activity | Source(s) |
|---|---|---|---|
| 4-anilino-6-aminoquinazoline (Compound 20) | MERS-CoV | IC₅₀ = 0.157 µM | nih.gov |
| 4-anilino-6-(nitrobenzylamino)quinazolines (Compounds 16-18) | MERS-CoV | IC₅₀ = 2.7 to 6.1 µM | nih.gov |
Research has also explored the anti-inflammatory potential of related heterocyclic compounds. Studies on certain heteroarylcarboxamide derivatives, which are precursors to more complex structures, have shown that they can act as potent anti-inflammatory agents. nih.gov A key mechanism identified for this activity is the inhibition of tumor necrosis factor-alpha (TNF-alpha) production, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs. nih.gov
Molecular Target Identification and Validation Strategies
A crucial aspect of understanding how these compounds work is the identification and validation of their direct molecular targets. For many quinazoline derivatives, protein kinases are the primary targets. nih.govnih.gov Targets such as Clk1, Clk4, Dyrk1A, EGFR, and Aurora A have been identified through kinase inhibition assays where the compound's effect on the enzyme's ability to phosphorylate a substrate is measured directly. nih.govmdpi.com The selectivity of these compounds is often validated by screening them against a large panel of other kinases, as was done for the Aurora A inhibitor. mdpi.com
In addition to kinases, other molecular targets have been identified. For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to inhibit tubulin polymerization. nih.gov This target was likely identified through in vitro polymerization assays using purified tubulin and validated by observing its potent anti-proliferative effects in cellular models. nih.gov The identification of such targets is essential for explaining the observed cellular effects, such as apoptosis and cell cycle arrest. mdpi.comnih.gov
Pathway-Specific Mechanistic Elucidation (e.g., anti-cancer mechanisms, protein kinase inhibition)
Elucidating the specific pathways through which these compounds exert their effects provides a deeper understanding of their therapeutic potential.
Protein Kinase Inhibition Mechanism: Many 4-aminoquinazoline derivatives function as Type I inhibitors, which are ATP-competitive. nih.govmdpi.com They bind to the ATP-binding pocket in the active conformation of the kinase, interacting with key residues in the "hinge region" that normally anchors ATP. nih.govmdpi.com This direct competition prevents the kinase from utilizing ATP for phosphorylation, thereby shutting down its signaling pathway. nih.gov Molecular docking studies have provided further evidence for this binding mode, visualizing the interactions between the quinazoline core and the kinase active site. nih.govmdpi.com
Anti-Cancer Mechanisms: The anti-cancer effects of these derivatives are often a direct result of their molecular targeting.
Inhibition of Pro-Survival Kinases: By inhibiting kinases like EGFR, Aurora A, and Clk, these compounds block the signaling pathways that drive uncontrolled cell proliferation and survival in cancer cells. nih.govnih.govmdpi.com
Induction of Apoptosis: The disruption of these critical kinase pathways, or the inhibition of other targets like tubulin, triggers programmed cell death (apoptosis). nih.govnih.gov This is often confirmed by measuring the activation of key apoptotic enzymes like caspases and by flow cytometry analysis showing an increase in the apoptotic cell population. nih.govnih.gov
Cell Cycle Arrest: Inhibition of cell cycle-regulating kinases, such as Aurora A, can halt cancer cells at specific checkpoints (e.g., G1 phase), preventing them from progressing through the division cycle and replicating. mdpi.com
Investigating the Role of Substituent Effects on Biological Mechanism
The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline ring. Structure-activity relationship (SAR) studies are therefore crucial in elucidating the mechanisms of action and in designing more potent and selective therapeutic agents. For derivatives of this compound, modifications at various positions have been shown to modulate their interaction with biological targets, thereby affecting their anticancer properties.
For instance, molecular docking studies have provided insights into the binding modes of these compounds within the EGFR active site. nih.gov The interactions observed often involve hydrogen bonding and other non-covalent interactions, which are sensitive to the electronic and steric properties of the substituents.
The influence of substituents extends beyond direct target interaction, affecting properties such as cellular uptake, metabolic stability, and the ability to overcome drug resistance mechanisms. For example, in a series of 2,3,4-trisubstituted-quinazolines, the nature of the substituent at the 2-position was found to be a key determinant of their inhibitory activity against dihydrofolate reductase (DHFR), another important anticancer target. semanticscholar.org While not directly involving a 6-nitro group, these findings underscore the general principle that modifications at the C-2 position of the quinazoline core can significantly impact biological activity. semanticscholar.org
Furthermore, the development of certain quinazoline derivatives has been aimed at inhibiting NF-κB, a protein complex that plays a crucial role in regulating immune responses and is implicated in cancer. The synthesis of nitroquinazoline derivatives and their subsequent reduction to aminoquinazolines has been a strategy to develop NF-κB inhibitors. nih.gov This highlights that the nitro group can also serve as a synthetic handle for further derivatization, leading to compounds with altered or novel mechanisms of action.
In a broader context, various quinazoline derivatives have been investigated as inhibitors of other critical cellular processes, such as tubulin polymerization. One study identified a 2-chloroquinazoline (B1345744) derivative that was shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov This indicates that the this compound scaffold could potentially be derivatized to target the cytoskeleton, a well-established target for anticancer drugs.
The following table summarizes the research findings on the effect of substituents on the biological activity of quinazoline derivatives, providing a comparative view of their potential mechanisms.
| Compound Series | Key Substituents | Biological Target/Mechanism | Key Findings | Reference |
| 6-Nitro-4-substituted quinazolines | Nitro at C-6, various at C-4 | EGFR Inhibition | Substitutions at the 4-position significantly modulate cytotoxicity against cancer cell lines. | nih.gov |
| 2,3,4-Trisubstituted-quinazolines | Various at C-2, C-3, and C-4 | DHFR Inhibition | The nature of the substituent at the C-2 position is critical for inhibitory activity. | semanticscholar.org |
| Nitroquinazoline derivatives | Nitro at C-5 | NF-κB Inhibition | The nitro group can be a precursor for an amino group, leading to NF-κB inhibitory activity. | nih.gov |
| 2-Chloroquinazoline derivative | Chloro at C-2 | Tubulin Polymerization Inhibition | The compound was found to inhibit tubulin polymerization by binding to the colchicine site. | nih.gov |
Interactive Data Table
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 2 Chloro 6 Nitroquinazolin 4 Amine Analogs
Systemic Modification of the Quinazoline (B50416) Core and Substituents
The exploration of the quinazoline scaffold's therapeutic potential has been significantly advanced by systematic modifications of its core structure and peripheral substituents. nih.gov SAR studies have been instrumental in understanding how alterations at various positions of the quinazoline ring influence biological activity. researchgate.net
Key positions for substitution on the quinazoline ring that have been extensively studied include positions 2, 4, 6, and 8. researchgate.net For instance, the introduction of an alkyl-thiobenzothiazole side chain at the 6-position, coupled with an electron-withdrawing group on the 4-anilino substituent, has been shown to enhance the biological activities of certain quinazoline derivatives. nih.gov Similarly, the replacement of the 4-anilino group with other moieties like thiosemicarbazide (B42300) has led to the development of compounds with a broad range of biological profiles, including anticancer and antimicrobial effects. nih.gov
The synthesis of novel 4-anilinoquinazolines and their evaluation for anticancer activity has revealed that derivatives with specific substitutions can exhibit significant cytotoxic effects. nih.gov Furthermore, the incorporation of a triazole or imidazole (B134444) moiety on an alkyl side chain at the 2-position of the quinazoline skeleton has been found to increase anti-inflammatory activity. nih.gov
The following table summarizes various systemic modifications on the quinazoline core and their impact on biological activity:
Table 1: Systemic Modifications of the Quinazoline Core and Biological Activity| Position of Modification | Substituent | Resulting Biological Activity |
| 2-position | Heteroaryl moiety on alkyl side chain | Increased anti-inflammatory activity nih.gov |
| 4-position | Thiosemicarbazide | Anticancer, anti-fungal, anti-bacterial, anti-inflammatory, anti-virus nih.gov |
| 6-position | Alkyl-thiobenzothiazole side chain | Enhanced biological activities nih.gov |
| 4-anilino group | Electron-withdrawing group | Better biological activities nih.gov |
These examples underscore the importance of systemic modification in tailoring the pharmacological properties of quinazoline-based compounds. The strategic placement of various functional groups allows for the fine-tuning of their interactions with biological targets, leading to the development of more potent and selective therapeutic agents.
Elucidation of Key Structural Features for Desired Biological Profiles
The biological activity of quinazoline derivatives is intricately linked to their structural features. The presence and nature of substituents on the quinazoline ring system play a pivotal role in determining their therapeutic efficacy.
For instance, in the context of anticancer activity, the substitution pattern on the quinazoline core is critical. Studies have shown that 4-anilinoquinazolines with an unsubstituted quinazoline ring and a benzene (B151609) ring, or a chloro/fluoro substituted benzene ring, exhibit higher anticancer activity. nih.gov This suggests that the electronic properties of the substituent at the 4-position are a key determinant of potency.
Furthermore, the development of dual inhibitors, such as those targeting both EGFR and BRAFV600E, highlights the importance of incorporating multiple pharmacophoric elements into a single molecular structure. nih.gov The combination of a quinazolin-4-one moiety with a 3-cyanopyridin-2-one structure, for example, has led to hybrid compounds with significant antiproliferative activity. nih.gov
Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of their target proteins. nih.gov These studies reveal the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex and, consequently, to the biological activity of the compound.
The following table outlines key structural features and their correlation with specific biological activities:
Table 2: Key Structural Features and Associated Biological Profiles| Structural Feature | Biological Profile |
| Unsubstituted quinazoline ring and substituted benzene ring at 4-position | Higher anticancer activity nih.gov |
| Combination of quinazolin-4-one and 3-cyanopyridin-2-one moieties | Dual EGFR/BRAFV600E inhibition and antiproliferative activity nih.gov |
Pharmacophore Development and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For quinazoline derivatives, pharmacophore models have been successfully developed to guide the design of new and more potent inhibitors of various targets, such as the epidermal growth factor receptor (EGFR). nih.govresearchgate.net
A typical pharmacophore model for EGFR inhibitors might consist of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. researchgate.net For instance, a five-point pharmacophore model (AAARR.7) has been generated for a series of 64 quinazoline-based EGFR inhibitors, demonstrating a high correlation between the predicted and actual activities. researchgate.net Such models are statistically validated to ensure their predictive power. researchgate.net
Once a pharmacophore model is established, it serves as a template for lead optimization. This process involves designing and synthesizing new analogs that fit the pharmacophore hypothesis while also possessing favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). In silico ADME prediction tools are often employed to assess the drug-likeness of the designed compounds before their synthesis. researchgate.net
QSAR Model Development and Validation for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov
For quinazoline derivatives, various QSAR models have been developed to predict their anticancer activity. nih.govnih.gov These models are typically built using a training set of compounds with known activities and then validated using an external test set. nih.gov A variety of molecular descriptors, including constitutional, functional, chemical, and 2D autocorrelation descriptors, are used to represent the structural features of the molecules. nih.gov
Different statistical methods, such as multiple linear regression (MLR) and machine learning techniques like support vector machines (SVM), are employed to develop the QSAR models. nih.govnih.gov The quality of a QSAR model is assessed by several statistical parameters, including the correlation coefficient (R²), cross-validation coefficient (Q²), and the F value. researchgate.net A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability. researchgate.net
The development of robust and predictive QSAR models can significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the identification of promising candidates for further experimental investigation. nih.gov
Ligand Efficiency and Lipophilic Efficiency Analysis in Series Design (Theoretical)
In modern drug design, potency alone is not the sole determinant of a successful drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE) have emerged as crucial metrics for guiding lead optimization. taylorandfrancis.comnih.gov
Ligand Efficiency (LE) is a measure of the binding energy of a ligand to its target per non-hydrogen atom. It is a useful parameter for identifying compounds that have a high binding affinity relative to their size. taylorandfrancis.com
Lipophilic Efficiency (LipE) , also known as lipophilic ligand efficiency (LLE), combines potency and lipophilicity. It is a measure of how efficiently a compound utilizes its lipophilicity to achieve its binding affinity. nih.gov In a lead optimization series, increasing potency without a corresponding increase in lipophilicity is generally desirable for achieving good in vivo performance. nih.gov
The theoretical application of LE and LipE analysis in the design of 2-Chloro-6-nitroquinazolin-4-amine analogs would involve:
Calculating LE and LipE for a series of synthesized analogs. This would require experimental determination of their binding affinities (e.g., Ki or IC50 values) and their lipophilicity (logP or logD values).
Analyzing the trends in LE and LipE across the series. This would help in identifying the structural modifications that lead to more efficient binding. For example, it might be observed that adding a certain substituent increases potency but disproportionately increases lipophilicity, resulting in a lower LipE.
Using this information to guide the design of new analogs. The goal would be to design compounds with improved LE and LipE, indicating a better balance of potency, size, and lipophilicity.
Advanced Research Directions and Unexplored Potential of 2 Chloro 6 Nitroquinazolin 4 Amine in Chemical Biology
Development as Biochemical Probes for Cellular Research
The functional groups on the 2-Chloro-6-nitroquinazolin-4-amine scaffold make it an ideal starting point for the rational design of biochemical probes. The 4-aminoquinazoline core is a well-established pharmacophore for targeting ATP-binding pockets, particularly in protein kinases. nih.gov By strategically modifying this core, researchers can create probes to investigate complex cellular processes.
The reactive chlorine at the C2 position can be readily substituted with various functional moieties without compromising the core's ability to bind to target proteins. This allows for the attachment of reporter groups such as:
Fluorophores: To visualize the subcellular localization of a target protein via fluorescence microscopy.
Biotin tags: For use in affinity purification experiments to identify the binding partners of a target protein (pull-down assays).
Photo-affinity labels: To create covalent bonds with the target protein upon UV irradiation, allowing for irreversible labeling and identification.
While direct use of this compound as a probe has not been extensively documented, its role as a precursor is critical. For instance, its derivatives could be developed into valuable research probes for the biological investigation of specific enzyme families, such as the p21-activated kinases (PAKs). nih.gov The nitro group at the C6 position can also be chemically reduced to an amine, providing another handle for conjugation and derivatization, further expanding its potential in probe development.
Exploration of Novel Therapeutic Indications Beyond Established Areas
The 4-aminoquinazoline scaffold is famously associated with first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in cancer therapy. nih.gov However, the structural versatility of intermediates like this compound allows for the exploration of a much broader therapeutic landscape.
Anticancer Activity: Research has demonstrated that derivatives of the related 2-chloro-4-anilinoquinazoline structure possess significant antiproliferative activity across a wide range of cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. nih.govrsc.org One study synthesized a series of quinazoline-chalcone derivatives, with compound 14g showing potent growth inhibition. nih.gov Further modification into pyrimidodiazepines yielded compounds like 16c , which exhibited cytotoxic activity 10-fold higher than the standard anticancer drug doxorubicin (B1662922) against certain cancer cell lines. nih.govrsc.org These findings suggest that the this compound core can be used to develop agents that not only inhibit kinases but may also act through other mechanisms, such as DNA binding. nih.govrsc.org
| Cancer Type | Cell Line | GI₅₀ (μM) |
|---|---|---|
| Leukemia | K-562 | 0.622 |
| Leukemia | RPMI-8226 | 0.622–1.81 |
| Colon Cancer | HCT-116 | 0.622–1.81 |
| Melanoma | LOX IMVI | 0.622–1.81 |
| Breast Cancer | MCF7 | 0.622–1.81 |
Other Indications: The 4-aminoquinazoline framework is known for a wide range of biological activities. mdpi.com This suggests that derivatives of this compound could be developed for other therapeutic uses, including:
Antiviral agents mdpi.com
Anti-inflammatory compounds mdpi.com
Antiparasitic treatments mdpi.com
Central nervous system agents mdpi.com
Integration with Multi-Target Ligand Design Approaches
The challenge of drug resistance, particularly in oncology, has spurred interest in designing single molecules that can inhibit multiple biological targets. nih.gov The this compound scaffold is exceptionally well-suited for this approach. Due to similarities in the binding pockets of various kinases, some 4-anilinoquinazoline (B1210976) derivatives have been shown to inhibit multiple targets, such as EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govrsc.org
The distinct reactive sites on this compound allow chemists to build out different parts of the molecule to optimize interactions with more than one target. For example, the aniline (B41778) moiety that can be added at the C4 position (by displacing an existing amine or by synthesis from a precursor like 4-Chloro-6-nitroquinazoline nih.gov) can be tailored to fit into the ATP-binding site of one kinase, while modifications made by substituting the C2-chlorine could confer affinity for a second, unrelated protein. This strategy has been successfully used to create dual inhibitors like lapatinib (B449) (EGFR/HER2) and vandetanib (B581) (EGFR/VEGFR-2). nih.gov
Nanotechnology and Advanced Delivery System Applications (as a compound within these systems)
While specific research on incorporating this compound into nanocarriers is not yet available, this represents a significant area of unexplored potential. Potent therapeutic agents derived from this scaffold often face challenges with poor water solubility and non-specific biodistribution. Encapsulating these quinazoline (B50416) derivatives into advanced delivery systems, such as liposomes, polymeric nanoparticles, or antibody-drug conjugates, could address these limitations.
Such a strategy could:
Enhance the solubility and stability of the drug in circulation.
Enable passive or active targeting to tumor tissues, thereby increasing efficacy.
Reduce exposure to healthy tissues and minimize off-target side effects.
The development of nano-formulations for potent kinase inhibitors derived from this compound is a logical next step to translate their high in-vitro potency into effective in-vivo therapeutics.
Synergistic Effects with Other Research Compounds
Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment. mdpi.com Derivatives of this compound could be rationally combined with other therapeutic agents to achieve synergistic effects. A kinase inhibitor developed from this scaffold could be paired with:
Conventional Chemotherapy: Combining a cell-signaling inhibitor with a DNA-damaging agent can attack cancer cells through orthogonal mechanisms, potentially preventing the development of resistance.
Other Targeted Therapies: A combination of two different kinase inhibitors could block a signaling pathway at multiple points, leading to a more profound and durable response.
Immunotherapy: By inhibiting key signaling pathways within cancer cells, it may be possible to make them more susceptible to immune-mediated killing.
Notably, computational analysis of a pyrimidodiazepine derived from a related quinazoline suggested a mechanism of action similar to the DNA-binding drug lomustine. nih.govrsc.org This hints at the potential for these compounds to work synergistically with other agents that target DNA integrity or repair pathways.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-6-nitroquinazolin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, reacting 2-amino-5-nitrobenzonitrile with triethoxymethane followed by condensation with amines yields substituted 6-nitroquinazolin-4-amines . Optimization includes controlling solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and stoichiometry of reagents to improve yields. The nitro group’s electron-withdrawing nature facilitates substitution at the 4-position of the quinazoline core .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
Q. What reactivity patterns are observed in this compound?
- Methodological Answer : Key reactions include:
- Nitro reduction : Catalytic hydrogenation (H/Pd-C) converts the nitro group to an amine, altering bioactivity .
- Chlorine substitution : Nucleophilic displacement with amines or thiols generates derivatives (e.g., 2-Amino-6-nitroquinazolin-4-amine) .
- Electrophilic aromatic substitution : Halogenation or nitration at the 7-position under acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Methodological Answer : Systematic substitution and bioactivity testing are critical:
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Solutions include:
- Standardized assays : Use identical cell lines (e.g., HEK293) and inhibitor concentrations (IC values).
- HPLC purity validation : Ensure >95% purity via gradients (e.g., 4–100% acetonitrile in 7 minutes) .
- Orthogonal validation : Compare enzymatic (e.g., Reaction Biology’s kinase panel) and cellular assays .
Q. How can crystallization challenges for this compound be addressed?
- Methodological Answer : Poor crystallization is common due to planar quinazoline cores. Mitigation strategies:
Q. What computational methods predict the metabolic stability of this compound derivatives?
- Methodological Answer : Use in silico tools:
- ADMET Prediction : SwissADME estimates hepatic clearance (e.g., nitro group → high CYP450 liability).
- Metabolite ID : GLORYx predicts nitro-reduction as the primary metabolic pathway .
Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for this compound analogs?
- Methodological Answer : Variations in cell viability assays (e.g., MTT vs. ATP-luciferase) and culture conditions (e.g., serum concentration) can alter results. Normalize data to positive controls (e.g., doxorubicin) and report Hill slopes for dose-response curves . Cross-validate using 3D tumor spheroids to better mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
